molecular formula C25H25NO5S B4029455 5',6'-dimethoxy-1'-[(4-methylphenyl)sulfonyl]-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one

5',6'-dimethoxy-1'-[(4-methylphenyl)sulfonyl]-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one

Cat. No.: B4029455
M. Wt: 451.5 g/mol
InChI Key: CVINIVPINGHVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5',6'-dimethoxy-1'-[(4-methylphenyl)sulfonyl]-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one is a useful research compound. Its molecular formula is C25H25NO5S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.14534407 g/mol and the complexity rating of the compound is 882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations and Synthetic Applications

Research into similar compounds has revealed unique behaviors in chemical transformations and potential for synthetic applications. For example, a study on spiro-isoquinolines with a cyclohexadienone system highlighted unexpected behavior in attempted dienone-phenol rearrangement, leading to the formation of simple benzylisoquinoline alkaloids (Hiroki Shigehisa & T. Honda, 2008). This indicates the possibility of employing such compounds in the synthesis of complex alkaloid structures.

Cyclization Mechanisms and Derivative Synthesis

Another aspect of scientific interest is the study of cyclization mechanisms and the synthesis of novel derivatives. For instance, the reaction of benzylaminoacetonitriles under specific conditions has been shown to yield dihydroisoquinolin-4(1H)-ones, demonstrating the versatility of these compounds in generating novel heterocyclic structures (D. Harcourt, N. Taylor, & R. Waigh, 1978). Such studies underscore the potential for developing new synthetic pathways and understanding reaction mechanisms.

Molecular Structure and Properties

The investigation into the molecular structure and properties of these compounds also forms a significant area of research. For example, studies on the crystal and molecular structures of related compounds provide insights into their conformational and geometric characteristics, which are crucial for understanding their reactivity and potential applications in material science (A. Lyakhov et al., 2000).

Properties

IUPAC Name

10,11-dimethoxy-5-(4-methylphenyl)sulfonylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5S/c1-16-4-6-19(7-5-16)32(28,29)26-13-10-17-14-21(30-2)24(31-3)23-22(17)20(26)15-25(23)11-8-18(27)9-12-25/h4-9,11-12,14,20H,10,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINIVPINGHVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C4=C3C2CC45C=CC(=O)C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5',6'-dimethoxy-1'-[(4-methylphenyl)sulfonyl]-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
Reactant of Route 2
5',6'-dimethoxy-1'-[(4-methylphenyl)sulfonyl]-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
Reactant of Route 3
5',6'-dimethoxy-1'-[(4-methylphenyl)sulfonyl]-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
Reactant of Route 4
5',6'-dimethoxy-1'-[(4-methylphenyl)sulfonyl]-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
Reactant of Route 5
5',6'-dimethoxy-1'-[(4-methylphenyl)sulfonyl]-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
Reactant of Route 6
Reactant of Route 6
5',6'-dimethoxy-1'-[(4-methylphenyl)sulfonyl]-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.